molecular formula C10H12BrClO B1271867 1-(4-Bromobutoxy)-4-chlorobenzene CAS No. 2033-81-0

1-(4-Bromobutoxy)-4-chlorobenzene

Cat. No.: B1271867
CAS No.: 2033-81-0
M. Wt: 263.56 g/mol
InChI Key: DPTVPYBSBNIACI-UHFFFAOYSA-N
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Description

1-(4-Bromobutoxy)-4-chlorobenzene is an organic compound with the molecular formula C10H12BrClO. It is a derivative of benzene, where a bromobutoxy group is attached to the benzene ring at the para position relative to a chlorine atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Bromobutoxy)-4-chlorobenzene can be synthesized through a multi-step process involving the following key steps:

    Preparation of 4-bromobutyl bromide: This intermediate can be synthesized by reacting 1,4-dibromobutane with sodium hydroxide in an aqueous medium.

    Etherification Reaction: The 4-bromobutyl bromide is then reacted with 4-chlorophenol in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to form this compound.

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromobutoxy)-4-chlorobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the butoxy group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

    Oxidation: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted butoxy derivatives.

    Electrophilic Aromatic Substitution: Formation of nitro, sulfo, or halo derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

Scientific Research Applications

1-(4-Bromobutoxy)-4-chlorobenzene has several scientific research applications, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: It is used in the preparation of polymers and advanced materials with specific properties.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicinal Chemistry: It is explored for its potential therapeutic properties and as a building block for drug development.

Mechanism of Action

The mechanism of action of 1-(4-Bromobutoxy)-4-chlorobenzene involves its interaction with molecular targets such as enzymes and receptors. The bromobutoxy group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chlorine atom on the benzene ring can participate in halogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromobutoxy)benzene: Lacks the chlorine atom, making it less reactive in electrophilic aromatic substitution reactions.

    4-Bromobutyl phenyl ether: Similar structure but without the chlorine atom, affecting its reactivity and binding properties.

    1-Bromo-4-phenoxybutane: Similar structure but with different substitution pattern, influencing its chemical behavior.

Uniqueness

1-(4-Bromobutoxy)-4-chlorobenzene is unique due to the presence of both bromobutoxy and chlorine substituents, which confer distinct reactivity and binding properties. The combination of these functional groups makes it a versatile compound for various chemical transformations and applications.

Properties

IUPAC Name

1-(4-bromobutoxy)-4-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrClO/c11-7-1-2-8-13-10-5-3-9(12)4-6-10/h3-6H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPTVPYBSBNIACI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370583
Record name 1-(4-bromobutoxy)-4-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2033-81-0
Record name 1-(4-Bromobutoxy)-4-chlorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2033-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-bromobutoxy)-4-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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